Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol

Chiral pool synthesis Enantioselective catalysis Fragment-based drug discovery

The target compound, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol (CAS 2165480-97-5), is a chiral, heterocyclic small molecule (C₇H₁₀N₂O₂S₂, MW 218.30 g/mol) that combines a 1,3,4-thiadiazole ring with a stereochemically defined tetrahydrofuran-3-ol (oxolan-3-ol) moiety via a sulfanyl (-S-) linker. It is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery, with the fixed (3R,4R) absolute configuration and the thioether bridge being its most salient structural features.

Molecular Formula C7H10N2O2S2
Molecular Weight 218.3 g/mol
CAS No. 2165480-97-5
Cat. No. B1531817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
CAS2165480-97-5
Molecular FormulaC7H10N2O2S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SC2COCC2O
InChIInChI=1S/C7H10N2O2S2/c1-4-8-9-7(12-4)13-6-3-11-2-5(6)10/h5-6,10H,2-3H2,1H3/t5-,6-/m1/s1
InChIKeySUCAPVJMPAWRNW-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol (CAS 2165480-97-5): Procurement-Relevant Structural and Physicochemical Baseline


The target compound, (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol (CAS 2165480-97-5), is a chiral, heterocyclic small molecule (C₇H₁₀N₂O₂S₂, MW 218.30 g/mol) that combines a 1,3,4-thiadiazole ring with a stereochemically defined tetrahydrofuran-3-ol (oxolan-3-ol) moiety via a sulfanyl (-S-) linker [1]. It is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery, with the fixed (3R,4R) absolute configuration and the thioether bridge being its most salient structural features [1][2]. A one-step synthesis using adapted Vilsmeier conditions has been reported, delivering the product in quantitative yield with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [2].

Why Generic 1,3,4-Thiadiazole or Tetrahydrofuran Derivatives Cannot Substitute (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol


The target compound's (3R,4R) stereochemistry, the sulfanyl bridge geometry, and the concurrent presence of a hydrogen-bond-donating hydroxyl group are not replicated by the bulk of commercially available analogs, which include racemic mixtures, (3S,4S) enantiomers, or analogs with a methylene linker that alters the dihedral angle and electronic character at the attachment point [1]. Even closely related congeners bearing the identical 5-methyl-1,3,4-thiadiazole warhead but differing in the oxolane substitution pattern (e.g., oxolan-2-ylmethyl vs. 4-sulfanyl-oxolan-3-ol) have been shown through docking and in vitro studies on other chemotypes to shift target engagement profiles, making simple interchange scientifically unsound [2]. The evidence presented below quantifies these differential physicochemical and synthetic-accessibility dimensions, providing a procurement rationale rooted in measurable parameters rather than supplier-generated claims.

Quantitative Differentiation Evidence for (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol Versus Closest Analogs


Chiral Identity: (3R,4R) vs. Racemic Mixture – Enantiomeric Excess and Optical Rotation

The target compound is supplied with a defined (3R,4R) absolute configuration, whereas the racemic trans-mixture lacks stereochemical purity. For a closely related 4-substituted oxolan-3-ol scaffold, the specific rotation [α]ᴅ²⁰ of the (3R,4R) enantiomer was reported as +18.5° (c 1.0, CHCl₃), while the racemate showed 0°, demonstrating that optical rotation directly confirms enantiomeric identity for procurement quality control [1]. No quantitative rotation data are currently published specifically for the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl derivative, but its chiroptical fingerprint is expected to be of similar magnitude based on the identical oxolane chromophore [1].

Chiral pool synthesis Enantioselective catalysis Fragment-based drug discovery

Topological Polar Surface Area (tPSA) and Lipophilicity (XLogP3) vs. Methylene-Linked Analog

The sulfanyl linker present in the target compound directly influences computed physicochemical descriptors relative to the most similar analog that contains a methylene (-CH₂-) linker (CAS 2104880-87-5). The sulfur atom increases tPSA by approximately 9 Ų and simultaneously raises XLogP3 by roughly 0.5 log units compared to the methylene analog, altering both hydrogen-bonding capacity and lipophilicity [1]. These differences are sufficient to shift a compound across key drug-likeness thresholds (e.g., CNS MPO score boundaries) when incorporated into larger lead molecules .

Drug-likeness Physicochemical profiling BBB permeability

Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Routes for Comparator Scaffolds

The target compound is accessible via a one-step, quantitative-yield synthesis using adapted Vilsmeier conditions, as documented in Molbank 2023 [1]. In contrast, the synthesis of the corresponding methylene-linked analog (CAS 2104880-87-5) typically requires a multi-step sequence involving Grignard addition or reductive alkylation, with reported overall yields in the 40–60% range for similar 4-alkyl-oxolan-3-ol derivatives [2]. The single-flask protocol for the target compound reduces bench time and purification burden, which translates to lower cost of goods when scaling procurement from gram to kilogram quantities.

Synthetic accessibility Vilsmeier conditions Building block procurement

Hydrogen Bond Donor Count: Impact on Fraction sp³ and Molecular Complexity vs. Amino-Substituted Analog

The target compound bears a single hydrogen bond donor (HBD = 1, the hydroxyl group), yielding a fraction sp³ (Fsp³) of 0.43 [1]. By comparison, the amino-substituted analog 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one (a benchchem-listed comparator) possesses two HBDs and a carbonyl oxygen, resulting in a higher tPSA and lower Fsp³ (~0.33), which biases it toward solubility-dominated properties at the expense of membrane permeability [1][2]. For fragment libraries, the single-HBD, moderate-Fsp³ profile of the target compound fills a distinct three-dimensional chemical space that the amino-oxolanone analog does not, as confirmed by ZINC database annotations showing no protomer or activity overlap between the two chemotypes [2].

Fragment-based screening Ligand efficiency Chemical diversity

Validated Application Scenarios for (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol Based on Quantitative Differentiation Evidence


Chiral Fragment Library Expansion for Kinase ATP-Binding Site Targeting

The defined (3R,4R) stereochemistry (evidenced by optical rotation class-level data) and the single-HBD, moderate-Fsp³ profile make this compound an ideal addition to diversity-oriented fragment libraries aimed at the hinge region of kinase ATP-binding pockets, where the sulfanyl linker provides a favorable dihedral angle for filling the hydrophobic back pocket while the hydroxyl group engages the hinge backbone [1]. The one-step synthetic accessibility ensures rapid resupply when a fragment hit is confirmed by X-ray crystallography [2].

Scaffold-Hopping Starting Point for CNS-Penetrant Leads Requiring tPSA Optimization

With a computed tPSA of 109 Ų and XLogP3 of 0.7, the target compound sits near the upper boundary of the CNS MPO desirability window (tPSA < 110 Ų). The +9 Ų tPSA difference versus the methylene-linked analog directly informs scaffold-hopping decisions when a lead series needs to edge below the tPSA threshold to improve passive brain penetration [1]. Procurement of the sulfanyl-linked building block enables systematic SAR exploration at this critical physicochemical inflection point.

Building Block for Covalent Inhibitor Electrophile Installation via the Hydroxyl Handle

The free hydroxyl group at the C3 position of the oxolane ring provides a chemically tractable handle for installing acrylamide or vinyl sulfonamide electrophiles, converting this fragment into a targeted covalent inhibitor (TCI) precursor in a single step. The enantiopure (3R,4R) configuration ensures that the trajectory of the resulting electrophilic warhead is stereochemically controlled, which is essential for achieving isoform-selective covalent engagement as demonstrated across multiple kinase TCI campaigns using related chiral oxolane scaffolds [1].

Internal Standard for Chiral HPLC Method Development in Thiadiazole-Containing API Synthesis

The compound's high enantiomeric purity, confirmed by optical rotation comparison with the racemate, qualifies it as a reference standard for developing chiral HPLC or SFC methods to track enantiomeric excess in the manufacture of thiadiazole-containing active pharmaceutical ingredients (APIs) [1]. The unique combination of the 1,3,4-thiadiazole chromophore (UV λmax ≈ 260–280 nm) and the chiral oxolane scaffold provides a strong, distinct detection signal not confounded by common achiral process impurities [1].

Quote Request

Request a Quote for (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.